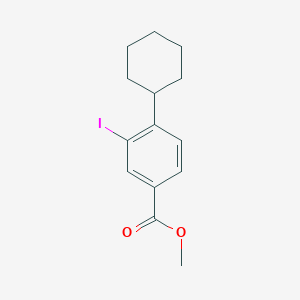

Methyl 4-cyclohexyl-3-iodobenzoate

Description

Properties

CAS No. |

1131614-55-5 |

|---|---|

Molecular Formula |

C14H17IO2 |

Molecular Weight |

344.19 g/mol |

IUPAC Name |

methyl 4-cyclohexyl-3-iodobenzoate |

InChI |

InChI=1S/C14H17IO2/c1-17-14(16)11-7-8-12(13(15)9-11)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3 |

InChI Key |

XDSOINVKKGOQNZ-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC(=C(C=C1)C2CCCCC2)I |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C2CCCCC2)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 4-Hydroxy-3-Iodobenzoate (CAS: 15126-06-4)

Structural and Molecular Differences

Methyl 4-hydroxy-3-iodobenzoate shares the 3-iodo and methyl ester motifs but replaces the cyclohexyl group with a hydroxyl substituent at the 4-position. This difference significantly alters physicochemical properties:

Functional Implications

- Solubility and Reactivity : The hydroxyl group in Methyl 4-hydroxy-3-iodobenzoate enhances aqueous solubility and enables participation in hydrogen bonding or acid-base reactions. In contrast, the cyclohexyl group in this compound increases hydrophobicity, favoring organic-phase reactions.

- Synthetic Utility : The hydroxyl group allows for straightforward functionalization (e.g., etherification or esterification), whereas the cyclohexyl group may hinder electrophilic substitution but stabilize the aromatic ring sterically.

Broader Context: Methyl Esters in Natural Products

Evidence from diterpene methyl esters, such as sandaracopimaric acid methyl ester and communic acid methyl esters (identified via GC-MS in Molecules 2014 ), highlights the diversity of methyl ester applications. While these compounds are structurally distinct (diterpenes vs. benzoates), their chromatographic behavior and mass spectral fragmentation patterns provide comparative insights:

- Analytical Methods : Methyl esters are commonly analyzed via GC-MS after derivatization, as demonstrated in diterpene studies . This compound would likely require similar techniques, with retention times influenced by its bulky cyclohexyl group.

- Stability: Methyl esters generally resist hydrolysis under neutral conditions but are susceptible to acidic/basic cleavage. The electron-withdrawing iodine atom in both compounds may accelerate ester hydrolysis compared to non-halogenated analogs.

General Properties of Methyl Esters

While specific data for this compound are lacking, methyl esters as a class exhibit predictable trends:

- Thermal Stability : Decomposition typically occurs above 200°C, depending on substituents.

Q & A

Q. What are the common synthetic routes for Methyl 4-cyclohexyl-3-iodobenzoate, and how are reaction conditions optimized?

The synthesis typically involves iodination of a benzoate precursor followed by esterification and cyclohexyl group introduction . A representative method includes:

- Step 1 : Iodination of 4-cyclohexyl-3-nitrobenzoic acid using iodine monochloride (ICl) in acetic acid under reflux, monitored via TLC .

- Step 2 : Esterification with methanol and sulfuric acid catalyst at 60–70°C for 6–8 hours .

- Critical parameters : Temperature control during iodination (to avoid over-iodination) and stoichiometric excess of methanol for esterification.

- Purification : Column chromatography (hexane:ethyl acetate) or recrystallization from ethanol .

Q. How is the molecular structure of this compound confirmed experimentally?

- Spectroscopy :

- X-ray crystallography : Single-crystal diffraction resolves bond lengths (e.g., C–I ≈ 2.09 Å) and torsional angles. Refinement via SHELXL ensures accuracy .

Advanced Research Questions

Q. How does the steric bulk of the cyclohexyl group influence reactivity in cross-coupling reactions?

The cyclohexyl group induces steric hindrance , affecting reaction pathways:

- Suzuki-Miyaura coupling : Requires bulky ligands (e.g., SPhos) to stabilize the palladium catalyst. Lower yields (~40–60%) are observed compared to less hindered analogs .

- Buchwald-Hartwig amination : Slower kinetics due to restricted access to the iodine site; microwave-assisted heating (100–120°C) improves efficiency .

- Methodological tip : DFT calculations (e.g., Gaussian 16) model transition states to predict regioselectivity .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Disorder in the cyclohexyl group : Common in bulky substituents. Mitigated by TLS refinement in SHELXL or freezing crystals to 100 K to reduce thermal motion .

- Heavy atom effects : Iodine causes absorption anomalies. Correct using multi-scan methods (e.g., SADABS) during data processing .

- Visualization : ORTEP-3 diagrams highlight anisotropic displacement parameters, clarifying atomic positions .

Q. How can researchers resolve contradictions in reported melting points or solubility data?

Discrepancies often stem from polymorphism or impurity profiles :

- DSC/TGA analysis : Differentiate polymorphs by endothermic peaks (e.g., Form I mp = 145°C vs. Form II mp = 138°C) .

- HPLC purity checks : Use C18 columns (acetonitrile/water gradient) to quantify impurities >0.1% .

- Solubility studies : Standardize solvent systems (e.g., DMSO for polar assays, hexane for nonpolar) .

Q. What strategies optimize regioselective functionalization of the iodine site in this compound?

- Protecting group strategy : Temporarily protect the ester with tert-butyl groups to direct iodination or coupling reactions .

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate positions adjacent to iodine, enabling halogen exchange .

- Catalytic systems : Pd(OAc)₂ with Xantphos ligand enhances selectivity in Ullmann-type couplings .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.